Thiohydroxylamine, S-[(diethylamino)thioxomethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiohydroxylamine, S-[(diethylamino)thioxomethyl]- is a sulfur-nitrogen compound known for its unique chemical properties and reactivity. It is used in various fields of scientific research and industrial applications due to its ability to undergo a wide range of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiohydroxylamine, S-[(diethylamino)thioxomethyl]- can be synthesized through several methods. One common approach involves the reaction of active nitrogen with hydrogen sulfide in a microwave discharge flow reactor. The optimal conditions for this reaction include passing nitrogen through the discharge at a pressure of 15 mTorr and adding approximately 5 mTorr of hydrogen sulfide below the discharge .
Industrial Production Methods
Industrial production of thiohydroxylamine, S-[(diethylamino)thioxomethyl]- typically involves large-scale chemical reactors and controlled environments to ensure the purity and yield of the compound. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Thiohydroxylamine, S-[(diethylamino)thioxomethyl]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can reduce nitro groups, aldehydes, ketones, and epoxides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with thiohydroxylamine, S-[(diethylamino)thioxomethyl]- include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from reactions involving thiohydroxylamine, S-[(diethylamino)thioxomethyl]- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides and sulfones, while reduction reactions can produce amines and alcohols.
Wissenschaftliche Forschungsanwendungen
Thiohydroxylamine, S-[(diethylamino)thioxomethyl]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: It can be used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of thiohydroxylamine, S-[(diethylamino)thioxomethyl]- involves its ability to interact with various molecular targets and pathways. It can act as a nucleophile, participating in substitution reactions, and as a reducing agent, facilitating the reduction of other compounds. The specific molecular targets and pathways depend on the context of its use in research or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxylamine: An inorganic compound with the chemical formula NH2OH, known for its use in the production of Nylon-6.
N,N-Diethylhydroxylamine: A related compound used in organic synthesis and as a reducing agent.
Uniqueness
Thiohydroxylamine, S-[(diethylamino)thioxomethyl]- is unique due to its sulfur-nitrogen structure, which imparts distinct reactivity and chemical properties compared to other hydroxylamine derivatives. Its ability to undergo a wide range of chemical reactions makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
106860-28-0 |
---|---|
Molekularformel |
C5H12N2S2 |
Molekulargewicht |
164.3 g/mol |
IUPAC-Name |
amino N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C5H12N2S2/c1-3-7(4-2)5(8)9-6/h3-4,6H2,1-2H3 |
InChI-Schlüssel |
JGBDWRSVCOWWAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=S)SN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.